GPDA

Descripción general

Descripción

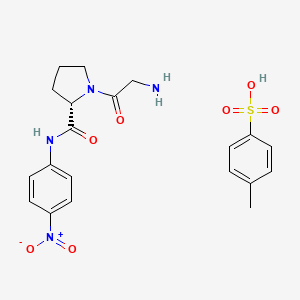

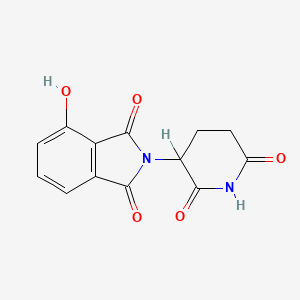

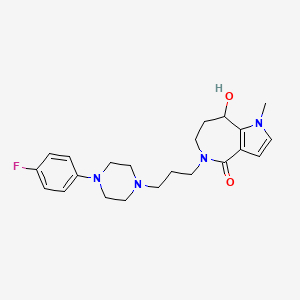

Gly-Pro p-nitroanilide p-toluenesulfonate salt, also known as GPDA or Gly-Pro-pNA TosOH, is a compound with the empirical formula C13H16N4O4 · C7H8O3S . It has a molecular weight of 464.49 . This compound is used as a substrate to assay dipeptidyl peptidase IV (DPPIV) activity in serum and brush border homogenates .

Molecular Structure Analysis

The SMILES string for Gly-Pro p-nitroanilide p-toluenesulfonate salt isCc1ccc (cc1)S (O) (=O)=O.NCC (=O)N2CCC [C@H]2C (=O)Nc3ccc (cc3) [N+] ( [O-])=O . The InChI is 1S/C13H16N4O4.C7H8O3S/c14-8-12 (18)16-7-1-2-11 (16)13 (19)15-9-3-5-10 (6-4-9)17 (20)21;1-6-2-4-7 (5-3-6)11 (8,9)10/h3-6,11H,1-2,7-8,14H2, (H,15,19);2-5H,1H3, (H,8,9,10)/t11-;/m0./s1 . Physical And Chemical Properties Analysis

Gly-Pro p-nitroanilide p-toluenesulfonate salt is a powder that is soluble in 1 M HCl at a concentration of 50 mg/mL . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación

Nanorreactores basados en polidopamina

Los nanorreactores basados en polidopamina (PDA) han mostrado una promesa excepcional como materiales multifuncionales debido a sus dimensiones a nanoescala y volúmenes submicrolítricos para reacciones de diferentes sistemas . GPDA se ha utilizado en la síntesis y aplicaciones de estos nanorreactores, particularmente en biociencia y materiales energéticos .

Plataforma de entrega al cerebro

Inspirado en virus naturales, se ha reportado un método de recubrimiento de glucosa y polidopamina (this compound) para construir una plataforma de entrega al cerebro efectiva . Esta plataforma consiste en nanopartículas (NP) como núcleo y una superficie funcionalizada con recubrimiento de glucosa polietilenglicol (Glu-PEG) y polidopamina (PDA) .

Ensayo enzimático de la dipeptidil peptidasa-IV (DPP-IV)

H-Gly-Pro-Pna p-Tosylate se ha utilizado como sustrato en los ensayos enzimáticos de DPP-IV . DPP-IV es una enzima que juega un papel en el metabolismo de la glucosa, y su actividad se puede medir utilizando este compuesto.

Determinación de la actividad inhibitoria de DPP-IV

H-Gly-Pro-Pna p-Tosylate también se ha utilizado para determinar la actividad inhibitoria de DPP-IV . Esto es importante en el estudio de enfermedades como la diabetes, donde los inhibidores de DPP-IV se utilizan como tratamiento.

Ensayo de la actividad de la dipeptidil peptidasa IV (DPPIV)

La sal de p-toluensulfonato de Gly-Pro p-nitroanilida se ha utilizado como sustrato para determinar la actividad de DPPIV en suero y homogeneizados de borde en cepillo . Esto ayuda a comprender el papel de DPPIV en varios procesos biológicos.

Desarrollo de medicamentos

El compuesto se utiliza en el desarrollo de medicamentos, especialmente aquellos dirigidos al sistema nervioso central (SNC). La capacidad de los medicamentos para cruzar la barrera hematoencefálica (BBB) es crucial para el tratamiento de enfermedades del SNC .

Mecanismo De Acción

Target of Action

The primary target of GPDA is the enzyme Dipeptidyl Peptidase IV (DPPIV) . DPPIV is a circulating enzyme that plays a crucial role in glucose metabolism .

Mode of Action

this compound acts as a substrate for DPPIV . The enzyme cleaves the this compound molecule, leading to a change that can be quantified by colorimetric detection .

Biochemical Pathways

The cleavage of this compound by DPPIV affects the glucose metabolism pathway . Specifically, DPPIV inactivates two peptides responsible for a majority of nutrient-stimulated insulin secretion: glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) .

Pharmacokinetics

The solubility of this compound in 1 m hcl is 50 mg/ml , which could potentially influence its bioavailability.

Result of Action

The cleavage of this compound by DPPIV results in the inactivation of GIP and GLP-1 . This inactivation impacts insulin secretion, thereby influencing glucose metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in DMSO , and its storage temperature is -20°C . These factors could potentially affect the compound’s action and stability.

Propiedades

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLUWCXVWCBOPP-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628400 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65096-46-0 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--glycyl-N-(4-nitrophenyl)-L-prolinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is GPDA and what is its primary use in research?

A1: this compound, or Gly-Pro p-nitroanilide p-toluenesulfonate salt, is a synthetic compound used as a substrate to measure the activity of the enzyme Glycylproline dipeptidyl aminopeptidase (also abbreviated as this compound). This enzyme is involved in the breakdown of proteins and peptides containing a glycylproline sequence. Measuring this compound activity is useful in various diagnostic contexts, including liver disease and certain cancers.

Q2: How is this compound used to diagnose primary hepatic carcinoma (PHC)?

A2: Research suggests that a specific isoenzyme of this compound, called this compound-F, is elevated in the serum of patients with PHC. [, , , ]. This elevation is observed even in patients with negative alpha-fetoprotein (AFP) levels, making it potentially valuable for early detection [, ]. Measuring this compound-F levels, therefore, could aid in the diagnosis of PHC, especially in cases where AFP is not a reliable marker.

Q3: Are there other diseases where this compound levels are altered?

A3: Yes. Studies show altered serum this compound activity in various conditions:

- Benign Liver Diseases: Elevated in chronic hepatitis and liver cirrhosis, though less pronounced than in PHC [, ].

- Gastric Cancer: Decreased activity observed in gastric cancer patients [, ].

- Upper Gastrointestinal Bleeding: Serum this compound significantly reduced [].

- Hypertension: Increased levels of this compound are found in urine, potentially indicating early kidney injury [, ].

Q4: What are the limitations of using this compound as a diagnostic marker?

A4: While promising, this compound measurement has limitations:

- Specificity: this compound is not exclusively elevated in PHC and can be elevated in other liver diseases, potentially leading to false positives [, ].

- Standardization: There is a need for standardized assays and cut-off values for this compound-F to ensure consistent and reliable results across different labs [].

Q5: Are there any alternative markers used in conjunction with this compound?

A5: Yes, combining this compound with other markers can improve diagnostic accuracy. Studies have investigated combined detection with:

- AFP & AFU: Concurrent measurement of AFP, AFU, and this compound-F demonstrated increased sensitivity for PHC diagnosis, particularly in cases with low AFP levels [].

- GGT-II: Simultaneous determination of this compound-F and GGT-II, or AFP and GGT-II, showed increased sensitivity compared to individual markers. The combination of all three markers further improved diagnostic sensitivity for PHC [].

Q6: Has this compound been studied in other research contexts beyond diagnostics?

A6: Yes, the gene encoding for the this compound enzyme (this compound) in Aspergillus nidulans has been studied for its transcriptional regulation under osmotic stress. Research suggests that the this compound promoter is activated by osmotic signals, leading to increased production of the enzyme []. This finding has implications for understanding how fungi adapt to stress conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea](/img/structure/B1663437.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)

![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)

![(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione](/img/structure/B1663446.png)

![3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B1663458.png)